Methyl 2-amino-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-amino-5-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrolysis and Saponification of Methyl Benzoates : A study on the hydrolysis and saponification of methyl benzoates, including methyl p-trifluoromethylbenzoate, highlights a green, solvent-free procedure achieving partial hydrolysis or quantitative saponification of sterically hindered and p-substituted methyl benzoates (Alemán, Boix, & Poliakoff, 1999).
Acaricide Applications : Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a compound structurally similar to Methyl 2-amino-5-(trifluoromethyl)benzoate, has been studied for its use as an acaricide, known as amidoflumet (Kimura & Hourai, 2005).
Pharmaceutical Synthesis : The compound has been investigated in the synthesis of pharmaceuticals, such as in the synthesis of Nilotinib, an antitumor agent. The process involves multiple steps, including reactions with compounds like ethyl 3-amino-4-methyl benzoate (Wang Cong-zhan, 2009).
Volatile Ester in Flowers : Methyl benzoate, a related compound, is a major scent compound in snapdragon flowers, synthesized by and emitted from specific parts of the petals. This study focuses on the biosynthesis and emission of methyl benzoate in flowers (Dudareva et al., 2000).
Synthesis of Hyperbranched Aromatic Polyamide : Methyl 3,5-bis(4-aminophenoxy)benzoate, similar in structure, is used in the synthesis of hyperbranched aromatic polyamides, showcasing its utility in polymer chemistry (Yang, Jikei, & Kakimoto, 1999).
Pharmacological Effects : A study on sodium benzoate, a compound in the same family, revealed its potential as an adjunctive therapy for schizophrenia, improving symptoms and neurocognition (Lane et al., 2013).
Toxicity Studies : 5-Amino-2-(trifluoromethyl)pyridine, a related compound, was reported to cause toxic encephalopathy and methemoglobinemia, highlighting the importance of understanding the toxicity profiles of such compounds (Tao et al., 2022).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFUDNJZHZNPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557775 | |
Record name | Methyl 2-amino-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117324-58-0 | |
Record name | Methyl 2-amino-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-5-(trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.